molecular formula C23H22N4O B3012866 {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone CAS No. 955976-37-1

{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone

Cat. No. B3012866
CAS RN: 955976-37-1
M. Wt: 370.456
InChI Key: GKJVGMDAQCCQHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, involves the formation of pyrazolyl arylmethanones, which have been shown to possess central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity . The most active compound in the series against pentylenetetrazole-induced convulsions was identified, highlighting the importance of structural modifications on biological activity .

Molecular Structure Analysis

The molecular structure of a related compound, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, was analyzed using DFT calculations, revealing non-planar geometry and C1 point group symmetry . The bond lengths, bond angles, and dihedral angles were obtained from optimized molecular geometry, providing a detailed understanding of the structural parameters that could be similar in the compound "{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone" .

Chemical Reactions Analysis

The chemical reactivity of the diphenyl pyrazolyl methanone was studied through computational methods, including the analysis of frontier molecular orbitals and molecular electrostatic potential (MESP), which can be indicative of the molecule's strength and stability . These findings can be extrapolated to understand the reactivity of the compound , suggesting potential stability and reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of the diphenyl pyrazolyl methanone were explored through spectroscopic methods (UV-Vis and IR) and computational calculations . The solvent effect on the wavelength of absorption was reported, which could be relevant for understanding the solubility and interaction of "this compound" with different environments. The experimental and computed vibrational spectral bands were correlated, showing good agreement and providing a basis for predicting the vibrational properties of the compound .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds similar to {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone have been investigated for their antibacterial and antimicrobial properties. For instance, Landage, Thube, and Karale (2019) synthesized a series of compounds including thiazolyl pyrazole and benzoxazole derivatives, showcasing their potential in antibacterial activities (Landage, Thube, & Karale, 2019). Additionally, Kumar, Meenakshi, Kumar, and Kumar (2012) synthesized pyrazole derivatives demonstrating comparable antimicrobial activity to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Synthesis and Characterization

The synthesis and structural characterization of similar compounds have been a significant area of research. Cao, Dong, Shen, and Dong (2010) focused on the synthesis and crystal structure analysis of pyrazolyl methanones, providing insights into their chemical properties (Cao, Dong, Shen, & Dong, 2010). Ge, Ge, and Cao (2011) synthesized ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, detailing its crystal structure and bonding angles (Ge, Ge, & Cao, 2011).

Antiproliferative and Inhibitory Activities

Research has also explored the antiproliferative and inhibitory activities of these compounds. Bakr and Mehany (2016) synthesized a compound with notable cytotoxic activity against various cancer cell lines, also evaluating its inhibitory activity against growth factor receptors (Bakr & Mehany, 2016).

Optical, Electrical, and Thermal Properties

The optical, electrical, and thermal properties of related compounds have been investigated. Anand and Muthusamy (2018) studied oligobenzimidazoles for their electrochemical, electrical, optical, thermal, and rectification properties, contributing to the understanding of their potential applications in materials science (Anand & Muthusamy, 2018).

Safety and Hazards

The safety and hazards of similar compounds depend on their specific chemical structures and biological activities. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Future Directions

The future directions for the research on similar compounds could involve the development of new drugs that overcome the AMR problems . There is a great importance of heterocyclic ring-containing drugs . The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry .

properties

IUPAC Name

[3-[4-(benzimidazol-1-yl)phenyl]pyrazol-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23(18-6-2-1-3-7-18)27-15-14-20(25-27)17-10-12-19(13-11-17)26-16-24-21-8-4-5-9-22(21)26/h4-5,8-16,18H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVGMDAQCCQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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